methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a difluorophenyl group and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The carboxylate group is formed through an esterification reaction involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluorophenyl group and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(2,5-dichlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(2,5-dibromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
The presence of the difluorophenyl group in methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its dichloro- and dibromo- counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)7-4-5(12)2-3-6(7)13/h2-4H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUSDCJGKGPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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